molecular formula C11H5N3O4S B3826188 5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3826188
M. Wt: 275.24 g/mol
InChI Key: AZBFJMQLIITNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic small molecule based on the isoindole-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry for its diverse biological potential. This compound features a nitro-substituted isoindole core conjugated with a 1,3-thiazole heterocycle, a combination designed to explore multi-target therapeutic applications. The core phthalimide structure is widely investigated for its inhibitory activity against key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the context of Alzheimer's disease research, as they regulate acetylcholine levels in the brain. Inhibiting these cholinesterases is a established strategy for alleviating cognitive symptoms, and derivatives of isoindole-1,3-dione have shown promising, potent activity in this area, providing a solid basis for further structural modifications and research . Furthermore, the phthalimide pharmacophore is recognized for its anti-inflammatory properties, with some derivatives exhibiting significant cyclooxygenase-2 (COX-2) inhibitory activity, which is valuable for researching inflammatory pathways . The specific integration of the 5-nitro group and the 1,3-thiazolyl moiety in this compound's structure is intended to modulate its electronic properties, binding affinity, and selectivity profile. The thiazole ring is a common feature in bioactive molecules, often contributing to interactions with enzymatic targets. This makes the reagent a valuable chemical tool for researchers in drug discovery, particularly for synthesizing new derivatives for biological screening, investigating structure-activity relationships (SAR) for cholinesterase inhibitors, and exploring multi-target ligands for complex neurodegenerative conditions. Please note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-226002 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of intermediates: This may include reactions such as alkylation, acylation, or cyclization.

    Purification: Techniques like recrystallization or chromatography are used to purify the intermediates.

    Final assembly: The final product is obtained through specific reactions, such as coupling reactions, under controlled conditions.

Industrial Production Methods

Industrial production methods for WAY-226002 are not widely published. Typically, large-scale production would involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

WAY-226002 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-nitro compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance the antibacterial efficacy against a range of pathogens, including resistant strains of bacteria. The nitro group is critical for activity, as it participates in redox reactions within microbial cells .

Antiviral Properties
Recent investigations into the antiviral potential of 5-nitro derivatives have demonstrated their ability to inhibit HIV-1 replication. These compounds operate through a multitarget mechanism, disrupting viral entry and replication processes . The structural features of 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione contribute to its effectiveness in targeting various stages of the viral lifecycle.

Cancer Research
The compound has also been studied for its anticancer properties. Certain derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The thiazole moiety plays a crucial role in enhancing cytotoxicity against specific cancer cell lines .

Biochemistry

Enzyme Inhibition
5-Nitro derivatives have been explored as enzyme inhibitors. For example, they can inhibit enzymes involved in nucleotide synthesis pathways, which are crucial for cell proliferation. This inhibition can be particularly beneficial in cancer therapy by limiting the growth of rapidly dividing cells .

Mechanistic Studies
The compound's interaction with biomolecules facilitates studies on biochemical pathways. Its ability to form stable complexes with proteins allows researchers to elucidate mechanisms of action at the molecular level. This property is valuable for drug design and understanding resistance mechanisms in pathogens .

Material Science

Polymer Chemistry
In material science, 5-nitro compounds are being investigated for their potential use in polymer synthesis. Their reactive functional groups can be utilized to create novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. These materials could find applications in coatings and composites .

Case Studies

Study Title Focus Findings
Inhibition of HIV-1 Replication by Thiazole DerivativesAntiviral ActivityDemonstrated significant reduction in viral load with specific structural modifications enhancing efficacy .
Antibacterial Activity of Nitro CompoundsAntimicrobial ResearchIdentified key structural features that correlate with increased antibacterial activity against resistant strains .
Cytotoxic Effects on Cancer Cell LinesCancer ResearchShowed that certain derivatives induce apoptosis through oxidative stress mechanisms .

Mechanism of Action

WAY-226002 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. Additionally, WAY-226002 also inhibits serotonin and dopamine transporter proteins, leading to increased levels of these neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione with structurally analogous isoindole-dione derivatives. Key differences lie in substituent positions, functional groups, and reported properties:

Compound Name Substituents Key Structural Features Reported Applications/Properties
This compound Nitro (C5), thiazol-2-yl (C2) Electron-deficient isoindole-dione core; potential for π-π stacking with aromatic thiazole Limited direct data; hypothesized bioactivity based on nitro-thiazole pharmacophores
2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione Chlorobenzyl (thiazole), unsubstituted Bulky 2-chlorobenzyl group on thiazole; increased steric hindrance Anticancer screening (in vitro studies); enhanced lipophilicity compared to nitro-substituted analogs
2-(5-(3-Nitrobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione Nitrobenzyl (thiazole) Dual nitro groups (core and benzyl); extended conjugation Potential nitro-reductase substrate; explored in prodrug design
3a,4,7,7a-Tetrahydro-2-[(trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione Trichloromethylthio (tetrahydro core) Saturated isoindole ring; sulfur-containing substituent Industrial applications (polymer additives); no reported biological activity

Key Observations:

Bioactivity Potential: Thiazole-containing derivatives (e.g., chlorobenzyl or nitrobenzyl variants) show higher experimental evidence for medicinal applications, whereas the target compound’s bioactivity remains speculative.

Research Findings and Data Gaps

  • Synthetic Routes: The target compound’s synthesis likely follows pathways similar to other isoindole-dione derivatives, such as cyclocondensation of nitro-substituted phthalic anhydrides with thiazole-2-amines.
  • Biological Studies : While thiazole-isoindole hybrids are explored for antimicrobial and anticancer properties, specific data on the target compound’s efficacy or toxicity is absent .

Biological Activity

5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including anticancer properties and mechanisms of action against various pathogens.

The compound's molecular formula is C13H9N5O5S2C_{13}H_9N_5O_5S^2, with a molecular weight of approximately 379.37 g/mol. It features a nitro group and a thiazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been evaluated for its cytotoxic effects on human tumor cell lines. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant growth inhibition across multiple cancer cell lines. For example, it exhibited mean GI50 values indicating effective cytotoxicity against non-small cell lung cancer and leukemia cell lines .
  • Mechanism of Action : The proposed mechanisms include interference with DNA synthesis and modulation of apoptotic pathways. The presence of the thiazole moiety enhances its interaction with cellular targets involved in proliferation and survival pathways .

Antiviral Activity

In addition to its anticancer properties, research indicates that this compound may possess antiviral activity:

  • HIV Replication Inhibition : A study reported that derivatives of this compound inhibited HIV replication through a multitarget mechanism. This suggests that the compound could disrupt various stages of the viral life cycle .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural Feature Biological Activity
Nitro groupEnhances cytotoxicity
Thiazole moietyCritical for antiviral activity
Isoindole backboneProvides stability and facilitates interaction with biological targets

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines, this compound demonstrated an average cell growth inhibition rate (GP mean) of 12.53% across tested lines at concentrations around 10 µM. Notably, it showed selective toxicity towards leukemia cells compared to normal cells .

Case Study 2: Antiviral Action Against HIV

Another study focused on the antiviral properties revealed that specific derivatives inhibited HIV replication effectively at low micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt viral entry and replication processes .

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Friedel-Crafts acylation for introducing substituents to aromatic rings (e.g., using AlCl₃ as a catalyst in dichlorobenzene) .
  • Cyclization reactions with hydrazine hydrate in dimethylformamide (DMF) to form heterocyclic moieties .
  • Nitro group introduction via nitration or substitution, optimized under controlled temperatures (e.g., 60–80°C) and acidic conditions.

Key Optimization Parameters:

ParameterExample ConditionsReference
SolventDMF, dichlorobenzene
CatalystAlCl₃, Raney nickel
Temperature60–80°C for cyclization
Reaction Time4–6 hours for nitro group reduction

Characterization should follow using FTIR (e.g., nitro group absorption at ~1520 cm⁻¹) and NMR (¹H and ¹³C for thiazole protons and isoindole carbons) .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Chromatographic Techniques : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Spectroscopic Confirmation :
    • FTIR : Look for C=O stretching (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1520 cm⁻¹) .
    • NMR : Thiazole protons appear as doublets (~δ 7.5–8.5 ppm), and isoindole carbons resonate at ~δ 160–170 ppm in ¹³C NMR .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral or crystallographic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental data (e.g., NMR, FTIR) with computational predictions (DFT calculations for vibrational modes) .
  • Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (Uᵢₒ) and hydrogen bonding constraints .
  • Repeat Experiments : Reproduce synthesis under controlled conditions to rule out impurities or polymorphic variations .

Q. Common Pitfalls :

  • Overlooking twinning in crystals: Use SHELXD for structure solution and check for R-factor convergence (<5% discrepancy) .
  • Misassigning nitro group orientation: Validate via anisotropic displacement parameters in SHELXL .

Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound against target proteins?

Methodological Answer:

  • Target Selection : Prioritize proteins with known interactions with nitro-heterocycles (e.g., bacterial nitroreductases or cancer-related kinases) .
  • Docking Workflow :
    • Prepare ligand and protein files (e.g., PDB ID for target) using AutoDock Tools.
    • Define binding pockets based on catalytic residues (e.g., active site grid dimensions: 60 × 60 × 60 ų).
    • Run docking simulations (e.g., Lamarckian genetic algorithm with 100 runs).
    • Validate using experimental assays (e.g., IC₅₀ determination via enzyme inhibition assays) .

Q. Key Metrics :

MetricAcceptable Range
Binding Energy≤ −6.0 kcal/mol
RMSD (pose stability)≤ 2.0 Å

Q. What advanced crystallographic techniques are recommended for analyzing this compound’s solid-state properties?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at 100 K.
    • Solve structures with SHELXS (direct methods) and refine with SHELXL, focusing on disorder modeling for nitro/thiazole groups .
  • Twinned Data Handling : Apply HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter adjustment) .

Q. Validation Checks :

  • R-factors : R₁ < 0.05 for high-resolution data (<1.0 Å).
  • Electron Density Maps : Ensure no residual peaks (>0.5 eÅ⁻³) near heavy atoms.

Q. How can QSAR models be developed to predict the bioactivity or physicochemical properties of derivatives?

Methodological Answer:

  • Descriptor Selection : Include electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters .
  • Model Training : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out, Q² > 0.5).
  • Validation : Compare predicted vs. experimental logP or IC₅₀ values for derivatives (e.g., ±0.5 log unit error) .

Q. Example Dataset :

DerivativelogP (Exp.)logP (Pred.)
Parent Compound2.12.0
Chloro-substituted2.82.7

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hours), monitor via HPLC .
    • Thermal stress : Heat at 80°C for 48 hours, analyze for decomposition products using LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and Arrhenius plots for activation energy (Eₐ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.